molecular formula C9H13BO3S B2654099 {2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid CAS No. 1334684-23-9

{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid

Cat. No. B2654099
CAS RN: 1334684-23-9
M. Wt: 212.07
InChI Key: QPIGKHKCFPRYKY-UHFFFAOYSA-N
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Description

“{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid” is a chemical compound with the CAS Number: 1334684-23-9 . It has a molecular weight of 212.08 . It is typically in powder form .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-5-[(methylsulfanyl)methyl]phenylboronic acid . The InChI code is 1S/C9H13BO3S/c1-13-9-4-3-7(6-14-2)5-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 212.08 . It has a storage temperature of 4°C .

Mechanism of Action

{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid is a boronic acid derivative that acts as a reversible inhibitor of the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. This compound binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. This compound has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid has several advantages as a research tool, including its high potency and selectivity for the proteasome, its ability to induce cell death in cancer cells, and its potential as a building block for the synthesis of bioactive compounds. However, this compound also has some limitations, including its instability in aqueous solutions and its potential for off-target effects.

Future Directions

For the research on {2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid include the development of more stable analogs with improved pharmacokinetic properties, the identification of new targets for this compound, and the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its potential for off-target effects.

Synthesis Methods

{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid can be synthesized through a multistep process, which involves the reaction of 2-methoxy-5-bromo-benzaldehyde with methylthiomethyl boronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to Suzuki coupling with methyl magnesium bromide to yield the final product, this compound. The purity of this compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive compounds, including proteasome inhibitors, kinase inhibitors, and antitumor agents, among others. In biochemistry, this compound has been used as a tool for the study of proteasome function and inhibition. In molecular biology, this compound has been used as a ligand for the study of protein-ligand interactions.

properties

IUPAC Name

[2-methoxy-5-(methylsulfanylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3S/c1-13-9-4-3-7(6-14-2)5-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGKHKCFPRYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CSC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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